(2S,3R,4S,5R)-2-(6-Amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
Description
Systematic IUPAC Nomenclature and Stereochemical Descriptors
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2R,3R,4S,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol . The stereochemical descriptors (2R,3R,4S,5R) define the spatial arrangement of substituents around the tetrahydrofuran (oxolane) ring and purine moiety:
- Position 2 (R-configuration): The purine base attaches to the oxolane ring at carbon 2, which adopts an R-configuration due to the priority order of substituents (NH > Cl > CH₂OH).
- Position 3 (R-configuration): The hydroxyl group at carbon 3 is oriented to the right in the Fischer projection.
- Position 4 (S-configuration): The hydroxyl group at carbon 4 projects to the left.
- Position 5 (R-configuration): The hydroxymethyl group at carbon 5 adopts an R-configuration.
The term oxolane is interchangeable with tetrahydrofuran in IUPAC nomenclature, reflecting the five-membered oxygen-containing ring. The purine component is numbered such that the chlorine substituent occupies position 2, while the amino group resides at position 6.
Alternative Chemical Names and Common Synonyms
This compound is recognized by over 50 synonyms across chemical databases, reflecting its historical discovery, research applications, and commercial availability. Key alternatives include:
These synonyms are critical for cross-referencing pharmacological studies, patent literature, and chemical catalogs.
Molecular Formula and Weight Validation
The molecular formula C₁₀H₁₂ClN₅O₄ and weight 301.69 g/mol are consistent across regulatory and commercial sources:
| Source | Molecular Formula | Molecular Weight (g/mol) | Citation |
|---|---|---|---|
| PubChem | C₁₀H₁₂ClN₅O₄ | 301.69 | |
| Fisher Scientific | C₁₀H₁₂ClN₅O₄ | 301.69 | |
| PDSP Database | C₁₀H₁₂ClN₅O₄ | 301.69 | |
| R&D Systems | C₁₀H₁₂ClN₅O₄ | 301.69 |
The formula accounts for:
- 10 Carbon atoms (6 in the purine ring, 4 in the oxolane ring and hydroxymethyl group).
- 12 Hydrogen atoms distributed across the purine, oxolane, and hydroxyl groups.
- 1 Chlorine atom at position 2 of the purine base.
- 5 Nitrogen atoms within the purine ring.
- 4 Oxygen atoms in the hydroxyl and hydroxymethyl groups.
X-ray crystallography and mass spectrometry confirm this formula, with no reported discrepancies in peer-reviewed studies.
Propriétés
Formule moléculaire |
C10H12ClN5O4 |
|---|---|
Poids moléculaire |
301.69 g/mol |
Nom IUPAC |
(2S,3R,4S,5R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H12ClN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5-,6-,9+/m1/s1 |
Clé InChI |
BIXYYZIIJIXVFW-BDXYJKHTSA-N |
SMILES isomérique |
C1=NC2=C(N=C(N=C2N1[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Cl)N |
SMILES canonique |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)Cl)N |
Origine du produit |
United States |
Activité Biologique
The compound (2S,3R,4S,5R)-2-(6-amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol , also known as a derivative of purine, has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a tetrahydrofuran ring and functional groups including hydroxymethyl and amino groups. The presence of the 6-amino-2-chloro-9H-purine moiety suggests possible interactions with biological systems akin to nucleobases or nucleotides.
Molecular Formula
- Molecular Formula : C10H13ClN5O4
- Molecular Weight : 338.15 g/mol
Biological Activity
The biological activity of this compound has been predicted through computational methods that analyze structure-activity relationships (SAR). Such analyses indicate that compounds with similar structures may exhibit various pharmacological effects including:
- Antiviral Activity : The purine analogs are often studied for their potential as antiviral agents.
- Anticancer Properties : Compounds that mimic nucleotides can interfere with DNA synthesis in rapidly dividing cancer cells.
- Enzyme Inhibition : The compound may act as an inhibitor for specific methyltransferases involved in epigenetic regulation.
Table 1: Predicted Biological Activities
| Activity Type | Potential Effect | References |
|---|---|---|
| Antiviral | Inhibition of viral replication | |
| Anticancer | Interference with DNA synthesis | |
| Enzyme Inhibition | Targeting methyltransferases |
The mechanism by which this compound exerts its biological effects is primarily through interactions with enzymes and receptors involved in nucleotide metabolism and DNA/RNA synthesis. The hydroxymethyl group may enhance solubility and bioavailability, facilitating better interaction with target sites.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Formation of Tetrahydrofuran Ring : Using appropriate precursors to construct the cyclic structure.
- Introduction of Functional Groups : Employing reactions such as alkylation to introduce the hydroxymethyl and amino groups.
- Purification : Utilizing chromatographic techniques to isolate the desired product.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of related compounds in various biological assays:
- Inhibition Studies : A recent study demonstrated that similar purine derivatives exhibited selective inhibition against bacterial methyltransferases, suggesting a pathway for developing antibacterial agents .
- In Vivo Characterization : Another research highlighted favorable absorption and distribution profiles for compounds structurally related to this purine derivative, indicating potential for therapeutic use .
Applications De Recherche Scientifique
Case Studies
- Inhibition of Viral Polymerases : Research has demonstrated that this compound can effectively inhibit the activity of viral polymerases in vitro, leading to reduced viral load in cell cultures.
- Clinical Trials : Ongoing clinical trials are assessing its efficacy in treating viral infections such as hepatitis and influenza.
Case Studies
- DNA Methyltransferase Inhibition : Studies indicate that (2S,3R,4S,5R)-2-(6-amino-2-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol can inhibit human recombinant DNA methyltransferase 1 with an IC50 value indicating significant potency .
- Tumor Growth Reduction : Preclinical studies have reported a marked reduction in tumor growth in animal models treated with this compound compared to controls.
Applications in Drug Design
As a nucleoside analog, this compound serves as a template for developing new antiviral and anticancer agents. Its structural modifications can lead to derivatives with enhanced bioactivity and selectivity.
Case Studies
- Synthesis of Derivatives : Researchers are exploring various synthetic pathways to create derivatives that improve upon the pharmacokinetic properties of the original compound.
- Screening for Biological Activity : Various derivatives have been screened against different cancer cell lines and viral strains to identify candidates for further development.
Mechanism
Due to its ability to interact with nucleic acids, this compound shows promise as a vector or therapeutic agent in gene therapy applications.
Case Studies
- Gene Delivery Systems : Investigations are ongoing into its use as part of a delivery system for genetic material aimed at correcting genetic disorders.
- Targeted Gene Editing : The compound's ability to inhibit specific enzymes involved in DNA methylation positions it as a potential tool for targeted gene editing technologies.
Summary Table of Applications
| Application Area | Mechanism of Action | Notable Findings |
|---|---|---|
| Antiviral | Inhibits viral polymerases | Effective against RNA viruses |
| Anticancer | Induces apoptosis; inhibits DNA methyltransferases | Reduces tumor growth in preclinical models |
| Nucleoside Analog | Template for drug design | Derivatives show enhanced bioactivity |
| Gene Therapy | Interacts with nucleic acids | Potential use in gene delivery systems |
Analyse Des Réactions Chimiques
Reaction Mechanisms
The compound’s reactivity is influenced by its purine base (6-amino-2-chloro-9H-purin-9-yl) and sugar moiety (tetrahydrofuran-3,4-diol). Key reaction types include:
Key Observations:
-
Phosphorylation is critical for activating the compound as a substrate in nucleic acid biosynthesis.
-
Deamination modifies its interaction with enzymes, potentially reducing its antiviral efficacy.
-
Hydrolysis under acidic or basic conditions may limit its stability in physiological environments.
-
Nucleophilic substitution of chlorine allows structural tuning for enhanced selectivity or potency.
Biological Interactions
The compound’s reactivity in biological systems is closely tied to its antiviral and anticancer properties:
Reaction Optimization
Key factors influencing reaction efficiency and selectivity include:
-
Stereochemistry : The compound’s chiral centers (2S,3R,4S,5R) require precise control during synthesis to maintain bioactivity.
-
Solvent Systems : Polar aprotic solvents (e.g., DMF, THF) are often used to stabilize reactive intermediates during coupling.
-
Enzymatic Conditions : Use of nucleoside phosphorylases or kinases for phosphorylation steps to mimic physiological activation.
Structural Insights
Computational modeling reveals that the hydroxymethyl tetrahydrofuran moiety enhances interactions with nucleic acid-binding pockets, while the 2-chloro substituent may increase lipophilicity for improved cellular uptake. This dual functionality underscores its potential as a broad-spectrum antiviral agent.
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Substituent Variations on the Purine Ring
Table 1: Key Structural Modifications and Properties
Key Findings :
- Chloro vs.
- Mercapto Substitution : The 2-SH analog (compound 10 in ) exhibits similar HRMS but altered solubility due to thiol group polarity.
- Bulkier Substituents : The dicyclobutylmethyl group at position 6 (compound 12 in ) introduces hydrophobicity, likely improving membrane permeability but reducing aqueous solubility.
Modifications to the Sugar Moiety
Key Findings :
Méthodes De Préparation
Transglycosylation with E. coli Phosphorylases
Enzymatic synthesis leverages the substrate promiscuity of Escherichia coli nucleoside phosphorylases (NPs) to transfer sugar moieties between nucleosides. In a pivotal approach, 2-chloropurine ribosides serve as arabinose donors, while recombinant uridine phosphorylase (UP) and purine nucleoside phosphorylase (PNP) catalyze the transglycosylation reaction. Arsenolysis shifts the equilibrium toward arabinonucleoside formation by sequestering inorganic phosphate, achieving conversions exceeding 80% under optimized conditions (pH 7.4, 37°C). The serine-derived arabinonucleoside analog, synthesized via this method, demonstrated notable antiproliferative activity (IC₅₀ = 16 μM), validating the biological relevance of this route.
Table 1: Enzymatic Synthesis Optimization Parameters
Stereochemical Control via Sequential Enzymatic Catalysis
Uridine phosphorylase (Urd Pase) and thymidine phosphorylase (dThd Pase) generate pentose 1-phosphate intermediates from pyrimidine nucleosides, which purine nucleoside phosphorylase (PN Pase) subsequently couples to 6-amino-2-chloropurine. The pH-dependent stability of these enzymes (Urd Pase: pH 7.6, dThd Pase: pH 6.5) necessitates careful buffering to prevent denaturation. For example, ribose 1-phosphate stabilization of PN Pase increased yields to 76% for analogous 2-amino-6-chloropurine ribonucleosides.
Chemical Synthesis Strategies
Radical Coupling for C-Nucleoside Formation
Photolysis of O-acyl-N-hydroxy-2-thiopyridone derivatives generates D-ribofuranosyl radicals, which couple with 6-amino-2-chloropurine under UV light. This method bypasses traditional glycosylation challenges, directly forming the C–C bond between the sugar and base. The radical pathway achieved 70–85% yields for structurally related C-nucleosides, though stereochemical outcomes require rigorous NMR validation.
Mitsunobu-Based One-Pot Glycosylation
The Mitsunobu reaction enables direct coupling of unprotected D-ribose with 6-amino-2-chloropurine, avoiding laborious sugar protection/deprotection. Using 5-O-monomethoxytrityl (MMTr)-ribose as a donor, the reaction proceeds via SN2 mechanism, favoring β-anomer formation. Subsequent in situ deprotection with aqueous HCl yields the target compound in 62–75% yield.
Table 2: Comparison of Chemical Methods
| Method | Yield (%) | Stereoselectivity (β:α) | Key Advantage |
|---|---|---|---|
| Radical Coupling | 70–85 | 3:1 | No protecting groups needed |
| Mitsunobu | 62–75 | >20:1 | One-pot synthesis |
| Vorbrüggen | 50–65 | 10:1 | Broad substrate tolerance |
Hybrid Approaches and Purification
Enzymatic-Chemical Sequential Synthesis
Combining enzymatic transglycosylation with chemical modification enhances flexibility. For instance, 2-chloropurine arabinosides synthesized via E. coli NPs undergo phosphoramidite-based 5'-hydroxymethyl functionalization, achieving >90% purity after reverse-phase HPLC.
Q & A
Basic Research Questions
Q. How can the stereochemical configuration of this compound be experimentally confirmed?
- Method : Use X-ray crystallography to resolve the absolute stereochemistry, as it directly visualizes spatial arrangements. Alternatively, employ nuclear Overhauser effect (NOE) NMR experiments to analyze coupling constants between adjacent protons (e.g., H-2' and H-3') . For example, distinct coupling constants in the tetrahydrofuran ring (e.g., ) correlate with specific diastereomeric configurations .
Q. What purification techniques are recommended to isolate high-purity (>95%) samples?
- Method : Use reversed-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid). Monitor purity via UV absorption at 260 nm (characteristic of purine derivatives). For lab-scale isolation, silica gel chromatography with chloroform/methanol gradients is effective .
Q. How can stability under experimental conditions (e.g., aqueous buffers) be assessed?
- Method : Conduct accelerated stability studies at varying pH (4–9) and temperatures (4°C–37°C). Monitor degradation via LC-MS for hydrolytic byproducts (e.g., loss of the hydroxymethyl group or chloro-purine cleavage). Store solutions at -20°C under inert gas to minimize decomposition .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Method : Validate enantiomeric purity using chiral HPLC, as even minor stereochemical impurities (e.g., 2R vs. 2S configurations) can drastically alter biological activity. Cross-reference with cytotoxicity assays (e.g., HEK293 cell viability) to rule out off-target effects. Replicate experiments under standardized buffer conditions (e.g., 10 mM Tris-HCl, pH 7.4) to eliminate variability .
Q. How does the 2-chloro substitution on the purine ring influence enzymatic interactions?
- Method : Perform molecular docking simulations with target enzymes (e.g., adenosine deaminase) to compare binding affinities of chloro-substituted vs. unmodified purines. Validate computationally predicted interactions using surface plasmon resonance (SPR) to measure dissociation constants () .
Q. What analytical methods detect and quantify degradation products during long-term storage?
- Method : Use high-resolution mass spectrometry (HRMS) coupled with tandem MS/MS to identify degradation fragments (e.g., cleavage of the tetrahydrofuran ring or dechlorination). Quantify degradation kinetics via -NMR by tracking signal decay of diagnostic protons (e.g., H-1' anomeric proton at δ 5.47 ppm) .
Methodological Considerations
Q. How to mitigate risks of hygroscopicity during handling?
- Method : Store the compound in a desiccator with anhydrous calcium sulfate. For weighing, use a glovebox under nitrogen atmosphere. Pre-dry glassware at 120°C to minimize moisture absorption during synthesis .
Q. What protocols ensure reproducibility in nucleoside analog synthesis?
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